molecular formula C14H15N5O3 B2925865 isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034368-77-7

isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2925865
CAS No.: 2034368-77-7
M. Wt: 301.306
InChI Key: RWBHUBISYARYAQ-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidin core substituted with a morpholino group at the 2-position and an isoxazol-5-yl moiety linked via a methanone bridge. This structure combines aromatic heterocycles (isoxazole and pyrimidine) with a morpholine ring, which may enhance solubility and bioavailability.

Properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c20-13(12-1-2-16-22-12)19-8-10-7-15-14(17-11(10)9-19)18-3-5-21-6-4-18/h1-2,7H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBHUBISYARYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can be synthesized through several synthetic pathways, often involving multiple steps and specific reaction conditions. One common method includes:

  • Starting with the formation of the isoxazole ring via a cyclization reaction.

  • Sequential attachment of the pyrrolo[3,4-d]pyrimidine ring.

  • Incorporation of the morpholine group.

  • Final combination to yield the methanone linkage.

Industrial Production Methods: Scaling up the synthesis for industrial production often requires optimizing the reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic methods and precise control of temperature, pressure, and pH levels during the reaction stages.

Chemical Reactions Analysis

Types of Reactions: Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo a variety of chemical reactions, including:

  • Oxidation: Where the compound's structural integrity is altered by adding oxygen atoms or removing hydrogen atoms.

  • Reduction: Typically involves the gain of electrons, often leading to the loss of oxygen or the addition of hydrogen.

  • Substitution: Functional groups within the compound can be replaced by other groups, significantly changing its properties.

Common Reagents and Conditions: Typical reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might employ a variety of nucleophiles or electrophiles depending on the target modification.

Major Products: The products of these reactions depend on the specific conditions but could include derivatives with modified electronic properties or enhanced biological activity.

Scientific Research Applications

Biology and Medicine: Biologically, this compound has been investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities. Researchers explore its interactions with various biological targets to develop new treatments.

Industry: Industrially, it finds applications in the development of advanced materials with specialized properties, potentially leading to innovations in pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism by which isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone exerts its effects involves binding to specific molecular targets, often proteins or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Similarities and Substituent Variations

The target compound shares a common pyrrolo[3,4-d]pyrimidin-morpholino core with two analogues:

1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone (): Substituents include a pyridin-4-ylthio group linked via an ethanone bridge.

(3-Methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone (): Features a 3-methoxy-2-methylindazol-6-yl substituent.

Table 1: Molecular Properties Comparison
Property Target Compound Pyridin-4-ylthio Analogue Indazolyl Analogue
Molecular Formula C16H15N5O3 (inferred*) C17H19N5O2S C20H22N6O3
Molecular Weight (g/mol) ~353.3 (calculated) 357.4 394.4
Key Substituent Isoxazol-5-yl Pyridin-4-ylthio 3-Methoxy-2-methylindazol-6-yl
Heteroatoms O, N O, N, S O, N

*Inferred from structural analysis; exact data unavailable in provided evidence.

Impact of Substituents on Physicochemical Properties

  • Its smaller size compared to indazole or pyridine-thioether groups could favor blood-brain barrier penetration, relevant for neurological applications .
  • The pyridine ring may engage in π-π stacking interactions with aromatic residues in enzyme active sites .
  • Indazolyl Group : The bulkier 3-methoxy-2-methylindazol-6-yl substituent introduces steric hindrance, which might limit binding to compact active sites but improve selectivity for larger pockets. The methoxy group could modulate electron distribution and metabolic stability .

Pharmacological Implications

While pharmacological data for the target compound are absent in the provided evidence, comparisons with structurally related compounds suggest hypotheses:

  • The pyrrolopyrimidine core is associated with kinase inhibition (e.g., PI3K, mTOR) and neuroprotection .
  • The pyridin-4-ylthio analogue’s sulfur atom may confer redox-modulating activity, akin to thioether-containing antioxidants .

Biological Activity

Isoxazol-5-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, patents, and chemical databases.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its role as a potential kinase inhibitor and its effects on cellular pathways.

1. Kinase Inhibition

Research indicates that isoxazol derivatives, including the target compound, exhibit significant inhibition of specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth.

Kinase Inhibition Activity Reference
EGFRModerate
VEGFRHigh
PDGFRLow

2. Anticancer Properties

In vitro studies have demonstrated that isoxazol-based compounds can induce apoptosis in various cancer cell lines. The efficacy varies based on the specific cellular environment and the presence of other therapeutic agents.

Cell Line IC50 (µM) Effect
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)10Cell cycle arrest
A549 (Lung)20Reduced proliferation

The proposed mechanism involves the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells. This inhibition leads to decreased cell survival and increased apoptosis.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Lung Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in A549 xenograft models, suggesting its potential as a therapeutic agent against lung cancer.
  • Combination Therapy : Another study explored the effects of combining this compound with established chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy.

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